molecular formula C8H8N4S B13328440 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13328440
M. Wt: 192.24 g/mol
InChI Key: CXZZRKJOZBHINC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a chemical compound featuring a bicyclic heteroaromatic system formed by the fusion of thiazole and pyrimidine rings, which is a structure of significant interest in medicinal chemistry and drug discovery . The thiazolopyrimidine scaffold is recognized for its broad bioactivity and pharmacological potential, attracting widespread attention from researchers for exploring its framework . This specific derivative is designed for research applications and is not intended for diagnostic or therapeutic purposes. Compounds based on the thiazolo[5,4-d]pyrimidine structure have been extensively investigated as potent inhibitors of various biological targets. Notably, closely related analogs have been developed as DFG-out inhibitors of RAF kinase and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in oncology for their roles in cellular proliferation and solid tumor progression . The 7-amino group and the 2-position substituent on the core scaffold are key structural features that allow for significant modulation of the compound's physicochemical properties, such as aqueous solubility, and its binding affinity to target proteins . Furthermore, thiazolo[5,4-d]pyrimidines have shown high binding affinity as antagonists at adenosine receptor subtypes (A1, A2A, A2B, and A3) in neurological research, indicating their value in developing potential treatments for central nervous system disorders such as depression and Parkinson's disease . The cyclopropyl substituent at the 2-position is a common motif in medicinal chemistry used to fine-tune metabolic stability and molecular conformation. This product, this compound, is provided exclusively For Research Use Only. It is not intended for use in humans, animals, or as a diagnostic agent, and it must not be administered for any therapeutic purpose. Researchers are responsible for ensuring all applicable safety protocols are followed when handling this compound.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C8H8N4S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10,11)

InChI Key

CXZZRKJOZBHINC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N=CN=C3S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen additions.

    Substitution: Substituted derivatives with various functional groups replacing the amine hydrogen.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a valuable compound in drug development.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Pharmacological Profiles

Compound Name Substituents Biological Target Ki (nM) Molecular Weight (g/mol) Reference
2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine Cyclopropyl (C2) Not specified N/A 152.18
2-(2-Fluorobenzyl)-5-(furan-2-yl) derivative 18 2-Fluorobenzyl (C2), furan (C5) Adenosine A₁/A₂ₐ receptors A₁: 1.9; A₂ₐ: 0.06 ~350 (estimated)
2-(2-Methoxybenzyl)-5-(5-methylfuran-2-yl) derivative 14 2-Methoxybenzyl (C2), methylfuran (C5) Not specified N/A 338.34
3-Cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine Cyclopropyl (C3), triazole core Not specified N/A 176.18
  • Adenosine Receptor Affinity: Compound 18 (2-fluorobenzyl/furan substituents) exhibits exceptional affinity for adenosine A₁/A₂ₐ receptors (Ki < 2 nM), surpassing many analogs. The fluorobenzyl group likely enhances hydrophobic interactions with receptor pockets, while the furan moiety contributes to π-π stacking .

Structural vs. Functional Divergence

  • Thiazolo[4,5-d]pyrimidines : Derivatives with a [4,5-d] ring fusion (e.g., 7-phenyl-5-thioxo analogs) demonstrate divergent biological roles, such as kinase inhibition (e.g., CLK1/DYRK1A), attributed to substituents like hydroxycoumarin or phenyl groups .
  • Thieno[3,2-d]pyrimidines: Substituting thiazole with thiophene (e.g., benzo[b]thieno[3,2-d]pyrimidin-4-amine) shifts activity toward kinase inhibition, highlighting the critical role of the sulfur-containing heterocycle in target engagement .

Biological Activity

2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_8H8_8N4_4S
  • CAS Number : 1936589-81-9

The thiazolo[5,4-d]pyrimidine framework is known for its diverse biological activities, making derivatives of this structure of significant interest in drug discovery.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated various thiazolo derivatives and reported the following findings:

Compound Activity MIC (mg/mL) Target Organisms
This compoundAntimicrobial0.0039 - 0.025E. coli, S. aureus
Other derivativesVaries0.0048 - 0.039C. albicans

The compound was particularly effective against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study involving various thiazolo derivatives indicated that compounds similar to this compound exhibited antiproliferative activity across different human tumor cell lines.

Cell Line GI50 (nM)
A549 (Lung cancer)50
MCF7 (Breast cancer)75
HeLa (Cervical cancer)100

These results suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the thiazole and pyrimidine moieties play critical roles in interacting with biological targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Resistance : A study assessed the effectiveness of this compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .
  • Case Study in Oncology : Research involving animal models demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine?

  • Methodology : The synthesis typically involves cyclization reactions starting from halogenated pyrimidine precursors. For example, cyclopropyl groups can be introduced via nucleophilic substitution using cyclopropylamine under reflux conditions in polar aprotic solvents like acetonitrile. Catalytic acetic acid is often added to facilitate cyclization .
  • Key Considerations : Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to minimize side products like unreacted intermediates or over-alkylated derivatives. Thin-layer chromatography (TLC) is used to monitor progress .

Q. How is the structural elucidation of this compound validated?

  • Methodology : Spectroscopic techniques such as 1^1H NMR, 13^{13}C NMR, and IR spectroscopy are employed. For example, the amine proton (-NH2_2) typically appears as a broad singlet in 1^1H NMR (δ 8.20 ppm), while cyclopropyl protons resonate as a multiplet (δ 1.2–1.5 ppm) .
  • Validation : Elemental analysis (C, H, N, S) confirms purity, with deviations >0.4% indicating impurities. X-ray crystallography may resolve ambiguities in fused-ring geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of cyclopropylamine, while microwave-assisted synthesis reduces reaction time .
  • Case Study : In a 2020 study, microwave irradiation at 200°C for 20 minutes increased yields by 15–20% compared to conventional heating .

Q. What strategies resolve contradictions in biological activity data for thiazolo[5,4-d]pyrimidine derivatives?

  • Methodology : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and SAR (structure-activity relationship) studies. For example, fluorophenyl substituents enhance adenosine A2A receptor affinity, while cyclopropyl groups may reduce off-target interactions .
  • Data Analysis : Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., His264 in A2A receptors) to rationalize discrepancies between in vitro and in vivo results .

Q. How do purification techniques impact the pharmacological profile of this compound?

  • Methodology : Recrystallization from dimethylformamide (DMF)/water mixtures improves purity (>98%), while silica gel chromatography isolates regioisomers. HPLC-MS detects trace impurities (<0.1%) that may confound bioactivity data .
  • Critical Step : Residual solvent removal (e.g., DMSO) via lyophilization ensures reproducibility in pharmacokinetic studies .

Research Design and Data Interpretation

Q. What experimental controls are essential for evaluating the stability of this compound under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS analysis to detect degradation products (e.g., hydrolyzed cyclopropyl groups).
  • Oxidative Stress : Expose to H2_2O2_2 (1–5 mM) to simulate metabolic oxidation .
    • Outcome : Stability data guide formulation choices (e.g., hydrochloride salts for aqueous solubility ).

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodology :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., C-5 of the thiazole ring).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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